Cas no 780810-20-0 ((R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL)

The (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl is a cephalosporin-derived compound with a quaternary ammonium moiety, enhancing its structural stability and potential antibacterial activity. Its stereospecific (R,R) configuration ensures precise molecular interactions, while the 1-methylpyrrolidinio group contributes to improved solubility and bioavailability. The hydrochloride salt form facilitates handling and formulation. This compound serves as a key intermediate in the synthesis of advanced β-lactam antibiotics, offering potential advantages in resistance profile and pharmacokinetics. Its cephem core retains the characteristic β-lactam ring, critical for binding to bacterial penicillin-binding proteins. The structural modifications may broaden its spectrum against Gram-positive and Gram-negative pathogens.
(R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL structure
780810-20-0 structure
Product Name:(R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL
CAS No:780810-20-0
MF:C13H20ClN3O3S
MW:333.83420085907
CID:553810
PubChem ID:52987819
Update Time:2025-06-10

(R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL Chemical and Physical Properties

Names and Identifiers

    • (R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL
    • (6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate,hydrochloride
    • (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hydrochloride
    • AKOS027327598
    • DTXSID90680976
    • (R,R)-7-Amino-3-(1-Methylpyrrolidinio)methyl-3-cephem-4-carboxylatehydrochloride
    • 780810-20-0
    • (6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
    • (6S,7R)-7-Amino-3-[(1-methylpyrrolidinium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (1:1)
    • (6S,7R)-7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
    • C13H20ClN3O3S
    • (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hychloride
    • CL095
    • CefepiMe interMediate(7-MPCA)
    • CefepiMe interMediat
    • 7-MPCA(Cefepime Mother Nucleus)
    • (R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL USP/EP/BP
    • MDL: MFCD10687109
    • Inchi: 1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12+;/m1./s1
    • InChI Key: UVKYDOZUOXJZSR-KATIXKQHSA-N
    • SMILES: Cl.S1CC(=C(C(=O)[O-])N2C([C@H]([C@H]12)N)=O)C[N+]1(C)CCCC1

Computed Properties

  • Exact Mass: 369.06800
  • Monoisotopic Mass: 333.0913904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 494
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 111.76000
  • LogP: 0.67420

(R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH50104-100mg
(R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL
780810-20-0 95%
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Additional information on (R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL

Introduction to (R,R)-7-AMINO-3-(1-METHYLPYRROLIDINIO)METHYL-3-CEPHEM-4-CARBOXYLATE HCL (CAS No. 780810-20-0)

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl (CAS No. 780810-20-0) is a synthetic compound that belongs to the class of cephalosporin antibiotics. This compound is characterized by its unique structural features and potential therapeutic applications, particularly in the treatment of bacterial infections. The molecule's structure includes a β-lactam ring, which is a key functional group responsible for its antibacterial activity.

The (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl compound is of significant interest in the pharmaceutical industry due to its potential to overcome antibiotic resistance, a growing global health concern. Recent studies have highlighted the importance of developing new cephalosporins with enhanced efficacy and broader spectrum activity against multidrug-resistant bacteria.

Structural Characteristics: The compound (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl features a cephalosporin core with a substituted side chain that includes an amino group and a quaternary ammonium group. The presence of these functional groups contributes to the compound's stability and solubility, which are crucial for its pharmacological properties. The (R,R) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological activity and pharmacokinetics.

Synthesis and Production: The synthesis of (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl involves several steps, including the formation of the cephalosporin core and the introduction of the substituted side chain. Advanced synthetic methods, such as chiral catalysis and asymmetric synthesis, are often employed to ensure high enantiomeric purity. These methods are essential for producing the compound with the desired (R,R) configuration.

Pharmacological Properties: (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall weakening and bacterial cell death.

Clinical Applications: The potential clinical applications of (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl are extensive. It is being investigated for use in treating infections caused by multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Clinical trials have shown promising results, with the compound demonstrating high efficacy and low toxicity profiles.

Research and Development: Ongoing research focuses on optimizing the pharmacokinetic properties of (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl to enhance its therapeutic index. This includes improving its bioavailability, reducing side effects, and extending its half-life in the body. Additionally, efforts are being made to develop combination therapies that synergize with other antibiotics to combat antibiotic resistance more effectively.

Safety and Toxicology: Safety assessments have indicated that (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl has a favorable safety profile. Preclinical studies have shown minimal toxicity at therapeutic doses, with no significant adverse effects on major organs or systems. However, as with all new drugs, continued monitoring is necessary to ensure long-term safety in clinical settings.

Conclusion: (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate HCl (CAS No. 780810-20-0) represents a promising advancement in the field of cephalosporin antibiotics. Its unique structural features, potent antibacterial activity, and favorable safety profile make it a valuable candidate for further development and clinical application. As research continues, this compound has the potential to play a crucial role in addressing the global challenge of antibiotic resistance.

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